Sjpyt-195

Description

BenchChem offers high-quality Sjpyt-195 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sjpyt-195 including the price, delivery time, and more detailed information at info@benchchem.com.

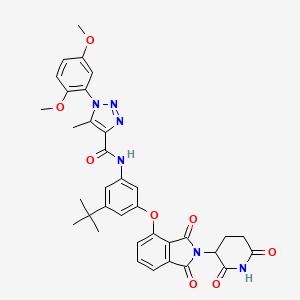

Structure

3D Structure

Properties

Molecular Formula |

C35H34N6O8 |

|---|---|

Molecular Weight |

666.7 g/mol |

IUPAC Name |

N-[3-tert-butyl-5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyphenyl]-1-(2,5-dimethoxyphenyl)-5-methyltriazole-4-carboxamide |

InChI |

InChI=1S/C35H34N6O8/c1-18-30(38-39-41(18)25-17-21(47-5)10-12-26(25)48-6)32(44)36-20-14-19(35(2,3)4)15-22(16-20)49-27-9-7-8-23-29(27)34(46)40(33(23)45)24-11-13-28(42)37-31(24)43/h7-10,12,14-17,24H,11,13H2,1-6H3,(H,36,44)(H,37,42,43) |

InChI Key |

YYDMLWLLMFAABT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=NN1C2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC(=CC(=C3)C(C)(C)C)OC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Machinations of SJPYT-195: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the mechanism of action of SJPYT-195 has been compiled for researchers, scientists, and professionals in drug development. This document elucidates the compound's function as a molecular glue degrader, providing in-depth data, experimental protocols, and visual representations of its biological pathways.

SJPYT-195, initially conceived as a proteolysis targeting chimera (PROTAC) to target the pregnane X receptor (PXR), has been identified as a potent molecular glue degrader of the translation termination factor GSPT1.[1][2][3][4] The degradation of GSPT1 subsequently triggers a reduction in PXR protein levels.[1] This guide offers a granular view of this mechanism, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action

SJPYT-195 is a chemical entity constructed by conjugating a derivative of the PXR inverse agonist SPA70 with a ligand for the E3 substrate receptor cereblon (CRBN). Contrary to its initial design as a direct PXR degrader, SJPYT-195 functions by forming a ternary complex between CRBN and GSPT1, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1. This degradation of GSPT1 is the primary mechanism, which then indirectly leads to the observed decrease in PXR protein. The activity of SJPYT-195 is dependent on the proteasome and CRBN, as evidenced by rescue experiments using the proteasome inhibitor MG-132 and through siRNA-mediated knockdown of CRBN.

Quantitative Data Summary

The following tables summarize the key quantitative metrics of SJPYT-195's activity from the primary research.

Table 1: Degradation Efficacy of SJPYT-195 against Endogenous PXR

| Cell Line | Parameter | Value |

| SNU-C4 3xFLAG-PXR KI | DC50 | 310 ± 130 nM |

| Dmax | 85 ± 1% |

Data obtained from experiments treating cells for 24 hours.

Table 2: Cytotoxicity of SJPYT-195

| Cell Line | Compound | IC50 |

| SNU-C4 3xFLAG-PXR KI | SJPYT-195 | Data not explicitly provided in the primary text, but noted as cytotoxic. |

| CC-885 (a known GSPT1 degrader) | Comparative data point. |

Cell viability was assessed after 72 hours of treatment.

Table 3: Proteomic Analysis of SJPYT-195 Treatment

| Cell Line | Treatment | Duration | Downregulated Proteins | Upregulated Proteins |

| SNU-C4 3xFLAG-PXR KI | 5 µM SJPYT-195 | 12 hours | GSPT1, GSPT2, ZFP91, CYP1A1, BRIP1 | FOS |

Analysis performed using tandem mass tag mass spectrometry (TMT-MS) on a whole-proteome scale.

Signaling and Experimental Workflow Diagrams

To visually articulate the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

A comprehensive understanding of the scientific findings necessitates a review of the methodologies employed. The following are detailed protocols for key experiments performed to elucidate the mechanism of action of SJPYT-195.

Cell Culture and Reagents

-

Cell Line: SNU-C4 cells with a 3xFLAG tag knocked into the N-terminus of the endogenous PXR gene (SNU-C4 3xFLAG-PXR KI) were used for key experiments. These cells were maintained in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Compounds: SJPYT-195 and the proteasome inhibitor MG-132 were dissolved in DMSO to create stock solutions.

Western Blot Analysis for PXR Degradation

-

Cell Seeding and Treatment: SNU-C4 3xFLAG-PXR KI cells were seeded in multi-well plates. After allowing the cells to adhere, they were treated with varying concentrations of SJPYT-195 or DMSO as a vehicle control for 24 hours. For proteasome inhibition experiments, cells were pre-treated with MG-132 before the addition of SJPYT-195.

-

Cell Lysis: Following treatment, cells were washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in each lysate was determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the FLAG epitope to detect the tagged PXR protein. An antibody against a housekeeping protein, such as β-actin, was used as a loading control.

-

Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the protein bands was quantified using densitometry software. The levels of 3xFLAG-PXR were normalized to the corresponding β-actin levels.

Tandem Mass Tag (TMT) Mass Spectrometry

-

Sample Preparation: SNU-C4 3xFLAG-PXR KI cells were treated with either 5 µM SJPYT-195 or DMSO for 12 hours. Cells were then harvested, and proteins were extracted, reduced, alkylated, and digested into peptides.

-

TMT Labeling: The resulting peptide samples were labeled with different isobaric TMT reagents to allow for multiplexed analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptides were combined, fractionated by high-performance liquid chromatography (HPLC), and then analyzed by a high-resolution mass spectrometer.

-

Data Analysis: The raw mass spectrometry data was processed using proteomics software to identify and quantify proteins. The relative abundance of proteins in the SJPYT-195-treated samples was compared to the DMSO control to identify up- and downregulated proteins.

CRBN Knockdown Experiment

-

siRNA Transfection: SNU-C4 3xFLAG-PXR KI cells were transfected with either a small interfering RNA (siRNA) targeting CRBN or a non-targeting control siRNA.

-

SJPYT-195 Treatment: After a suitable period for the knockdown to take effect, the cells were treated with SJPYT-195.

-

Analysis: The levels of GSPT1 and PXR were assessed by Western blot to determine if the knockdown of CRBN could rescue the degradation of these proteins induced by SJPYT-195.

This technical guide provides a foundational understanding of the mechanism of action of SJPYT-195. The presented data and methodologies are critical for researchers aiming to further investigate this compound or develop similar molecular glue degraders for therapeutic applications. The unexpected discovery of SJPYT-195's activity underscores the importance of comprehensive off-target evaluation in drug development and highlights the potential for converting PROTACs into novel molecular glues.

References

- 1. SJPYT-195: A Designed Nuclear Receptor Degrader That Functions as a Molecular Glue Degrader of GSPT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Human G1 To S Phase Transition Protein 1 Homolog (GSPT1) Degrader (SJ-21-0001) | St. Jude Research [stjude.org]

- 4. researchgate.net [researchgate.net]

SJPYT-195: A Technical Whitepaper on a Novel GSPT1 Molecular Glue Degrader

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SJPYT-195, a novel small molecule, has been identified as a potent molecular glue degrader of the G1 to S phase transition 1 (GSPT1) protein. Initially conceived as a proteolysis-targeting chimera (PROTAC) for the pregnane X receptor (PXR), SJPYT-195 was discovered to induce the degradation of GSPT1, which in turn leads to a reduction in PXR protein levels. This finding opens new avenues for therapeutic intervention in cancers where GSPT1 is overexpressed, such as acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of SJPYT-195, including its mechanism of action, quantitative performance data, detailed experimental protocols for its characterization, and relevant signaling pathways.

Introduction

Targeted protein degradation has emerged as a promising therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Molecular glue degraders are small molecules that induce a direct interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. SJPYT-195 represents a new class of GSPT1-degrading molecular glues, demonstrating a distinct mechanism from traditional PROTACs. This document serves as a technical resource for researchers and drug developers interested in the biology of GSPT1 and the therapeutic potential of SJPYT-195.

Quantitative Data Summary

The following tables summarize the key quantitative data for SJPYT-195 and the well-characterized GSPT1 degrader, CC-885, in SNU-C4 3xFLAG-PXR knock-in (KI) cells.

Table 1: Degradation Potency and Efficacy of SJPYT-195 [1]

| Compound | Target | DC50 (nM) | Dmax (%) | Cell Line |

| SJPYT-195 | Endogenous PXR | 310 ± 130 | 85 ± 1 | SNU-C4 3xFLAG-PXR KI |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Cytotoxicity of GSPT1 Degraders [1]

| Compound | CC50 (nM) | Cell Line |

| SJPYT-195 | 440 ± 80 | SNU-C4 3xFLAG-PXR KI |

| CC-885 | 3.3 ± 0.3 | SNU-C4 3xFLAG-PXR KI |

CC50: Half-maximal cytotoxic concentration.

Mechanism of Action

SJPYT-195 functions as a molecular glue that promotes the formation of a ternary complex between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and GSPT1. This induced proximity leads to the ubiquitination of GSPT1, marking it for degradation by the 26S proteasome. The degradation of GSPT1, a key translation termination factor, subsequently results in the indirect reduction of PXR protein levels.

References

The Role of Sjpyt-195 in Pregnane X Receptor (PXR) Protein Reduction: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: The Pregnane X Receptor (PXR, NR1I2) is a critical nuclear receptor that governs the expression of genes central to drug metabolism and transport, presenting a significant challenge in drug development due to its role in drug-drug interactions and chemotherapy resistance. Targeted reduction of PXR protein levels offers a promising therapeutic strategy. This document details the mechanism and characterization of Sjpyt-195, a molecule designed to induce the degradation of PXR. Our findings indicate that Sjpyt-195 functions as a molecular glue degrader, indirectly causing PXR protein reduction by first inducing the proteasome-dependent degradation of the translation termination factor GSPT1.[1][2][3][4] This guide provides a comprehensive summary of the quantitative data, detailed experimental protocols, and the elucidated signaling pathways.

Core Mechanism of Action

Sjpyt-195 was initially developed as part of a strategy to create Proteolysis Targeting Chimeras (PROTACs) for PXR.[2] However, further investigation revealed a more complex mechanism. Instead of acting as a traditional PROTAC that directly links PXR to an E3 ligase, Sjpyt-195 functions as a "molecular glue." It induces the degradation of the translation termination factor GSPT1 by recruiting it to the CRL4^CRBN E3 ubiquitin ligase complex. The subsequent loss of GSPT1 leads to a downstream reduction in PXR protein levels. This effect on PXR is observed at the protein level, with a delayed impact on PXR mRNA, suggesting the primary effect is post-transcriptional, although transcriptional or translational mechanisms may also contribute.

The degradation of both GSPT1 and the subsequent reduction of PXR are dependent on the ubiquitin-proteasome system. This was confirmed by experiments showing that the proteasome inhibitor MG-132 rescues the protein levels of both GSPT1 and PXR in the presence of Sjpyt-195. Furthermore, the degradation of GSPT1 is dependent on the E3 ligase substrate receptor Cereblon (CRBN).

Quantitative Data Summary

The activity of Sjpyt-195 was quantified in SNU-C4 colorectal cells engineered with a 3xFLAG tag on the endogenous PXR gene (SNU-C4 3xFLAG-PXR KI).

Table 1: Dose-Dependent Efficacy of Sjpyt-195 on PXR Reduction This table summarizes the potency and maximal efficacy of Sjpyt-195 in reducing endogenous PXR protein levels after a 24-hour treatment period.

| Compound | Cell Line | DC50 (nM) | Dmax (%) |

| Sjpyt-195 | SNU-C4 3xFLAG-PXR KI | 310 ± 130 | 85 ± 1 |

| Data derived from Huber, A. D., et al. (2022). ACS Medicinal Chemistry Letters. |

Table 2: Mechanistic Validation of PXR Reduction This table shows the effect of inhibiting the proteasome on PXR protein levels in the presence of Sjpyt-195, confirming the degradation pathway.

| Treatment | PXR Protein Level (Relative to Vehicle) | Conclusion |

| Vehicle (DMSO) | 100% | Baseline |

| Sjpyt-195 (1 µM) | ~15% | Potent PXR Reduction |

| Sjpyt-195 (1 µM) + MG-132 (10 µM) | Rescued to near-baseline | PXR loss is proteasome-dependent |

| Qualitative summary based on rescue experiments described in Huber, A. D., et al. (2022). |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Cell Culture and Treatment

-

Cell Line: SNU-C4 3xFLAG-PXR KI cells were maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Seeding: Cells were seeded in 6-well plates at a density of 5 x 10^5 cells per well and allowed to adhere for 24 hours.

-

Treatment: Sjpyt-195, dissolved in DMSO, was added to the culture medium at final concentrations ranging from 1 nM to 10 µM. For proteasome inhibition experiments, cells were co-treated with Sjpyt-195 and 10 µM MG-132. A vehicle control (0.1% DMSO) was run in parallel.

-

Incubation: Cells were incubated with the compounds for 24 hours at 37°C in a 5% CO2 atmosphere before harvesting for analysis.

Western Blotting for PXR Protein Quantification

-

Lysis: After treatment, cells were washed twice with ice-cold Phosphate-Buffered Saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. Lysates were incubated on ice for 30 minutes.

-

Quantification: Protein concentration was determined using a BCA protein assay.

-

Sample Preparation: Lysates were normalized for total protein content, mixed with 4x Laemmli sample buffer, and boiled at 95°C for 5 minutes.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) were loaded per lane and separated on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer: Proteins were transferred to a PVDF membrane.

-

Blocking & Antibody Incubation: The membrane was blocked for 1 hour at room temperature in 5% non-fat milk in TBST. It was then incubated overnight at 4°C with a primary antibody against FLAG tag (for PXR) or GSPT1, and a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour. Bands were visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Band intensities were quantified using densitometry software. PXR and GSPT1 levels were normalized to the loading control.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA was extracted from treated cells using an appropriate RNA isolation kit following the manufacturer's protocol.

-

cDNA Synthesis: 1 µg of total RNA was reverse-transcribed into cDNA using a high-capacity cDNA synthesis kit.

-

qPCR: The qPCR reaction was performed using a suitable master mix, cDNA template, and specific primers for the PXR gene (NR1I2) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Analysis: The relative expression of NR1I2 mRNA was calculated using the ΔΔCt method. As reported, Sjpyt-195 caused a reduction in PXR RNA levels, but this occurred at later time points than the protein decrease, indicating an indirect or secondary effect on transcription.

Logical Framework of Evidence

Conclusion and Future Directions

Sjpyt-195 effectively reduces PXR protein levels through a novel, indirect mechanism involving the targeted degradation of GSPT1. This discovery highlights a unique pathway for modulating PXR and provides new insights into the chemical determinants of drug-induced GSPT1 degradation. While Sjpyt-195 itself was identified as a GSPT1 degrader rather than a direct PXR degrader, the cell models and assays developed during its characterization are valuable tools for the future discovery of direct PXR-targeting degraders. Further research should focus on leveraging these insights to design potent and selective direct PXR degraders for therapeutic applications, particularly in overcoming chemotherapy resistance.

References

- 1. SJPYT-195: A Designed Nuclear Receptor Degrader That Functions as a Molecular Glue Degrader of GSPT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. SJPYT-195: A Designed Nuclear Receptor Degrader That Functions as a Molecular Glue Degrader of GSPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Sjpyt-195: A Technical Guide to a Novel Molecular Glue Degrader

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of Sjpyt-195, a novel small molecule originally designed as a PROTAC for the pregnane X receptor (PXR) but subsequently identified as a molecular glue degrader of the translation termination factor GSPT1.[1][2] This document details the physicochemical and biological properties of Sjpyt-195, outlines the experimental protocols for its synthesis and characterization, and visualizes its mechanism of action through signaling pathway diagrams.

Chemical Structure and Physicochemical Properties

Sjpyt-195 is a synthetic molecule constructed by linking a derivative of SPA70, a PXR inverse agonist, to a ligand for the E3 substrate receptor cereblon (CRBN).[1][2] This design was intended to induce the proteasomal degradation of PXR. The key physicochemical properties of Sjpyt-195 are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C35H34N6O8 | [3] |

| Molecular Weight | 666.68 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO |

Biological Activity and Properties

Contrary to its initial design as a PXR-targeting PROTAC, Sjpyt-195 functions as a molecular glue that induces the degradation of GSPT1. The degradation of GSPT1 subsequently leads to a reduction in PXR protein levels. This section details the quantified biological activities of Sjpyt-195.

| Parameter | Cell Line | Value | Description | Reference |

| PXR Degradation (DC50) | SNU-C4 3xFLAG-PXR KI | 310 ± 130 nM | Half-maximal degradation concentration for PXR protein after 24 hours of treatment. | |

| PXR Degradation (DMax) | SNU-C4 3xFLAG-PXR KI | 85 ± 1% | Maximum degradation of PXR protein after 24 hours of treatment. | |

| Cytotoxicity (CC50) | SNU-C4 3xFLAG-PXR KI | 440 ± 80 nM | Half-maximal cytotoxic concentration after 72 hours of treatment. |

Mechanism of Action: A Molecular Glue for GSPT1 Degradation

Sjpyt-195 exerts its biological effect not by directly targeting PXR for degradation, but by acting as a "molecular glue". It facilitates the interaction between the E3 ubiquitin ligase substrate receptor CRBN and the neosubstrate GSPT1. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of GSPT1. The loss of GSPT1, a translation termination factor, is believed to indirectly cause a reduction in the protein levels of PXR.

Caption: Mechanism of Sjpyt-195 as a molecular glue degrader of GSPT1.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of Sjpyt-195 are provided below. These protocols are based on the information available in the supplementary materials of the primary research publication.

Synthesis of Sjpyt-195

The synthesis of Sjpyt-195 involves a multi-step process, which is detailed in the supplementary information of the source publication. A generalized workflow is presented below.

Caption: Generalized synthetic workflow for Sjpyt-195.

Detailed Protocol: The specific reagents, reaction conditions, and purification methods are described in the supplementary information of the primary publication (DOI: 10.1021/acsmedchemlett.2c00223).

Western Blotting for PXR and GSPT1 Degradation

Objective: To quantify the reduction in PXR and GSPT1 protein levels upon treatment with Sjpyt-195.

-

Cell Culture and Treatment: SNU-C4 3xFLAG-PXR KI cells are cultured to ~80% confluency. The cells are then treated with varying concentrations of Sjpyt-195 or DMSO (vehicle control) for the desired duration (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are washed with PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against FLAG (for PXR), GSPT1, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Objective: To assess the binding of Sjpyt-195 to CRBN and PXR.

-

Reagent Preparation: Prepare assay buffer, fluorescently labeled tracers, and purified recombinant proteins (CRBN and PXR ligand-binding domain).

-

Compound Dispensing: Serially dilute Sjpyt-195 and dispense into a 384-well assay plate.

-

Protein and Tracer Addition: Add the respective protein (CRBN or PXR LBD) and the fluorescent tracer to the wells containing the compound.

-

Incubation: Incubate the plate at room temperature for a specified period to allow binding to reach equilibrium.

-

FRET Measurement: Measure the TR-FRET signal using a plate reader equipped for TR-FRET detection.

-

Data Analysis: The data is analyzed to determine the binding affinity (e.g., IC50 or Ki) of Sjpyt-195.

Cell Viability Assay

Objective: To determine the cytotoxic effects of Sjpyt-195.

-

Cell Seeding: Seed SNU-C4 3xFLAG-PXR KI cells in a 96-well plate at a predetermined density.

-

Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of Sjpyt-195 for 72 hours.

-

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo) to the wells, which measures ATP levels as an indicator of cell viability.

-

Luminescence Measurement: Measure the luminescence signal using a plate reader.

-

Data Analysis: The data is normalized to the vehicle-treated control cells to calculate the percentage of cell viability and determine the CC50 value.

This technical guide provides a comprehensive overview of Sjpyt-195, a molecule of significant interest for its unique mechanism of action and its potential as a lead compound for the development of novel therapeutics. The provided data and protocols serve as a valuable resource for researchers in the fields of chemical biology and drug discovery.

References

The Unintended Efficacy of SJPYT-195: A Technical Deep Dive into its Molecular Glue-Mediated Degradation of GSPT1

For the attention of researchers, scientists, and drug development professionals, this technical guide elucidates the intricate relationship between the chemical probe SJPYT-195 and the principles of Proteolysis Targeting Chimera (PROTAC) technology. Initially conceived as a PROTAC for the pregnane X receptor (PXR), SJPYT-195 unexpectedly revealed a novel mechanism of action, functioning as a molecular glue to induce the degradation of the translation termination factor GSPT1, which subsequently leads to a reduction in PXR protein levels.

This document provides a comprehensive overview of the mechanism of action of SJPYT-195, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

From PROTAC Design to Molecular Glue Reality

SJPYT-195 was rationally designed as a bifunctional PROTAC molecule. It incorporates a ligand for the pregnane X receptor (PXR), derived from the inverse agonist SPA70, and a ligand for the E3 ubiquitin ligase cereblon (CRBN). The intended mechanism was to induce the formation of a ternary complex between PXR and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of PXR.

However, experimental evidence revealed a surprising deviation from this intended pathway. While SJPYT-195 does reduce PXR protein levels, it does so indirectly. The primary target of SJPYT-195 is the translation termination factor GSPT1. SJPYT-195 acts as a "molecular glue," inducing a novel interaction between CRBN and GSPT1, leading to the ubiquitination and degradation of GSPT1. The subsequent depletion of GSPT1 results in a downstream reduction of PXR protein.[1][2]

Mechanism of Action: A Molecular Glue for GSPT1 Degradation

The activity of SJPYT-195 is contingent on the presence of the E3 ligase CRBN and the cellular proteasome machinery. Upon introduction into the cellular environment, SJPYT-195 facilitates the formation of a ternary complex between the CRL4-CRBN E3 ubiquitin ligase and GSPT1. This proximity induces the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome. The degradation of GSPT1, a key factor in translation termination, subsequently leads to a decrease in the protein levels of PXR, although the precise mechanism of this secondary effect is still under investigation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from in vitro and cellular assays investigating the activity of SJPYT-195.

| Parameter | Cell Line | Value | Reference |

| PXR DC50 | SNU-C4 3xFLAG-PXR KI | 310 ± 130 nM | [1] |

| PXR Dmax | SNU-C4 3xFLAG-PXR KI | 85 ± 1% | [1] |

| GSPT1 Depletion | SNU-C4 3xFLAG-PXR KI | Observed at lower concentrations than PXR reduction | |

| Table 1: Degradation Efficacy of SJPYT-195. |

| Protein | Regulation | Cell Line | Treatment | Reference |

| GSPT1 | Downregulated | SNU-C4 3xFLAG-PXR KI | 5 µM SJPYT-195 for 12h | |

| GSPT2 | Downregulated | SNU-C4 3xFLAG-PXR KI | 5 µM SJPYT-195 for 12h | |

| ZFP91 | Downregulated | SNU-C4 3xFLAG-PXR KI | 5 µM SJPYT-195 for 12h | |

| CYP1A1 | Downregulated | SNU-C4 3xFLAG-PXR KI | 5 µM SJPYT-195 for 12h | |

| BRIP1 | Downregulated | SNU-C4 3xFLAG-PXR KI | 5 µM SJPYT-195 for 12h | |

| FOS | Upregulated | SNU-C4 3xFLAG-PXR KI | 5 µM SJPYT-195 for 12h | |

| Table 2: Proteomic changes in SNU-C4 3xFLAG-PXR KI cells upon treatment with SJPYT-195, as determined by Tandem Mass Tag Mass Spectrometry (TMT-MS). |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Reagents

-

Cell Line: SNU-C4 cells with a 3xFLAG tag knocked into the N-terminus of PXR (SNU-C4 3xFLAG-PXR KI) were used for assessing endogenous PXR degradation. HepG2 cells were used for HiBiT-based assays.

-

Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compounds: SJPYT-195 was synthesized as described in the supplementary information of the primary reference. MG-132 was used as a proteasome inhibitor.

Western Blotting

-

Cell Treatment: SNU-C4 3xFLAG-PXR KI cells were seeded in multi-well plates and treated with various concentrations of SJPYT-195 or DMSO as a control for the indicated times (e.g., 24 hours). For proteasome inhibition experiments, cells were co-treated with MG-132.

-

Lysis: Cells were washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against FLAG, GSPT1, CRBN, or β-actin overnight at 4°C. Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

HiBiT-Based PXR Degradation Assay

-

Cell Transfection: HepG2 cells were co-transfected with plasmids encoding for HiBiT-FKBP12F36V-PXR and CRBN.

-

Compound Treatment: Transfected cells were treated with SJPYT-195 or other compounds for 24 hours.

-

Lysis and Detection: A Nano-Glo® HiBiT lytic detection system was used to lyse the cells and measure the luminescent signal, which is proportional to the amount of HiBiT-tagged PXR.

Tandem Mass Tag (TMT) Mass Spectrometry

-

Cell Treatment and Lysis: SNU-C4 3xFLAG-PXR KI cells were treated with 5 µM SJPYT-195 or DMSO for 12 hours. Cells were then harvested and lysed.

-

Protein Digestion and TMT Labeling: Proteins were digested into peptides, and the resulting peptides from each condition were labeled with different TMT reagents.

-

LC-MS/MS Analysis: The labeled peptides were combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The TMT reporter ion intensities were used to quantify the relative abundance of proteins between the SJPYT-195-treated and control samples.

Conclusion

SJPYT-195 serves as a fascinating case study in drug discovery, where the intended rational design of a PROTAC led to the serendipitous discovery of a molecular glue degrader with a distinct mechanism of action. While it was designed to target PXR, its primary effect is the CRBN-dependent, proteasome-mediated degradation of GSPT1. This finding not only provides a valuable chemical tool for studying the biological functions of GSPT1 but also opens new avenues for the development of GSPT1-targeting therapeutics. The subsequent reduction in PXR levels highlights the complex and interconnected nature of cellular protein homeostasis. Further research is warranted to fully elucidate the downstream consequences of GSPT1 degradation and to explore the therapeutic potential of SJPYT-195 and its analogs.

References

Foundational Research on GSPT1 Degradation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the core foundational research on the targeted degradation of G1 to S phase transition 1 (GSPT1). GSPT1, a crucial protein in cell cycle regulation and mRNA translation termination, has emerged as a significant therapeutic target, particularly in oncology.[1][2] This document details the mechanisms of action, summarizes key quantitative data for prominent degrader molecules, outlines essential experimental protocols, and visualizes the core signaling pathways and workflows.

Introduction to GSPT1 and its Degradation

G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a small GTPase that partners with eRF1 to ensure the accurate termination of protein synthesis at stop codons.[3][4] Dysregulation of GSPT1 function and its overexpression are linked to the progression of various cancers, including acute myeloid leukemia (AML), MYC-driven lung cancer, and liver cancer, making it a compelling target for therapeutic intervention.[5]

Targeted protein degradation has surfaced as a powerful strategy to address previously "undruggable" targets like GSPT1. This approach utilizes small molecules, primarily molecular glues, to hijack the cell's native protein disposal machinery. These molecules induce proximity between GSPT1 and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of GSPT1 by the proteasome. This targeted removal of GSPT1 disrupts essential cellular processes in cancer cells, leading to cell cycle arrest and apoptosis.

Mechanism of GSPT1 Degradation

The targeted degradation of GSPT1 is primarily achieved through molecular glue degraders that modulate the function of the CRL4^CRBN^ E3 ubiquitin ligase complex.

The Process:

-

Ternary Complex Formation: A molecular glue, such as CC-90009, first binds to CRBN, the substrate receptor of the E3 ligase complex. This binding event alters the surface of CRBN, creating a novel interface for protein interaction.

-

Neosubstrate Recruitment: The drug-CRBN complex then recruits GSPT1, which acts as a "neosubstrate." GSPT1 binds through a specific surface turn containing a key glycine residue, which interacts with both the molecular glue and a "hotspot" on the CRBN surface. This forms a stable ternary complex (CRBN-degrader-GSPT1).

-

Ubiquitination: The induced proximity within the ternary complex allows the E3 ligase machinery to efficiently transfer ubiquitin molecules to GSPT1.

-

Proteasomal Degradation: Poly-ubiquitinated GSPT1 is then recognized by the 26S proteasome, which unfolds and degrades the protein, effectively eliminating it from the cell.

This catalytic process allows a single molecule of the degrader to induce the destruction of multiple GSPT1 proteins, leading to potent and sustained pharmacological effects.

Quantitative Data on Key GSPT1 Degraders

Several molecular glues targeting GSPT1 have been developed and characterized. CC-90009 is a first-in-class, highly selective GSPT1 degrader that has entered clinical trials for AML. Other compounds, like CC-885, also degrade GSPT1 but exhibit off-target effects on proteins like IKZF1/3 and CK1α. Newer agents are continuously being developed with improved potency and selectivity.

Table 1: In Vitro Degradation Potency (DC₅₀) of GSPT1 Degraders

| Compound | Cell Line | DC₅₀ (nM) | Comments | Source(s) |

|---|---|---|---|---|

| CC-90009 | 22Rv1 (Prostate Cancer) | 19 | More potent than CC-885 in this cell line. | |

| MRT-2359 | Various | Nanomolar range | Orally active, in Phase 2 trials for MYC-driven tumors. | |

| Compound 7d | 22Rv1 (Prostate Cancer) | 19 | A novel selective degrader. | |

| CC-885 | 293T | ~1000 | Degrades GSPT1, IKZF1/3, and CK1α. |

| Compound 26 | MM1.S (Multiple Myeloma) | Potent | Highly selective for GSPT1 over IKZF1/3. | |

Table 2: Anti-proliferative Activity (IC₅₀) of GSPT1 Degraders

| Compound | Cell Line | IC₅₀ (nM) | Comments | Source(s) |

|---|---|---|---|---|

| CC-90009 | AML Cell Lines (various) | 3 - 75 | Potent activity across 10 of 11 AML cell lines tested. | |

| CC-90009 | SH-SY5Y (Neuroblastoma) | 3,847 | Anti-JEV activity IC₅₀. | |

| MRT-2359 | BT-747 (Breast Cancer) | 5 - 50 | In the same range as other comparators in the assay. | |

| CC-885 | AML Cell Lines | - | Demonstrated cytotoxicity across multiple cell lines. |

| Novel Degraders | BT-747 (Breast Cancer) | 5 - 50 | A series of novel orally active degraders. | |

Cellular Consequences of GSPT1 Degradation

The acute depletion of GSPT1 triggers a cascade of cellular events, leading to potent anti-tumor effects.

-

Impaired Translation Termination: The most immediate effect is the failure of proper translation termination at stop codons. This causes ribosomes to read through, producing aberrant proteins with C-terminal extensions, which disrupts proteome integrity and induces cellular stress.

-

Integrated Stress Response (ISR) Activation: The disruption of protein synthesis and cellular homeostasis activates the ISR pathway, a key cellular stress response.

-

Apoptosis and Cell Cycle Arrest: GSPT1 degradation ultimately leads to programmed cell death (apoptosis) and arrests the cell cycle, preventing cancer cell proliferation. This effect has been shown to be independent of TP53 status, which is significant for treating refractory cancers.

-

Downregulation of Oncogenic Drivers: In specific cancer contexts, GSPT1 degradation has been shown to impair the expression of key oncogenes and fusion proteins, such as MYC, AR, AR-V7, and RUNX1::RUNX1T1.

Key Experimental Protocols

Characterizing the efficacy and mechanism of a GSPT1 degrader involves a series of biochemical and cell-based assays.

Cell-Based GSPT1 Degradation Assay (Western Blot)

Principle: This assay is the standard method to measure the reduction of endogenous GSPT1 protein levels in cells following treatment with a degrader. It is used to determine key parameters like DC₅₀ (concentration for 50% degradation) and Dmax (maximal degradation).

Protocol Outline:

-

Cell Culture: Plate cancer cells (e.g., AML or prostate cancer cell lines) at a consistent density and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of the GSPT1 degrader for a specified time course (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.

-

Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, resolve by electrophoresis, and transfer proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for GSPT1. Also, probe with an antibody for a loading control (e.g., Vinculin, GAPDH).

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify band intensities using densitometry software. Normalize GSPT1 levels to the loading control and then to the DMSO control to calculate the percentage of remaining protein.

Quantitative Proteomics for Selectivity Profiling

Principle: Tandem mass tag (TMT) quantitative mass spectrometry is used to gain a global, unbiased view of the cellular proteome after degrader treatment. This is crucial for identifying the intended target (GSPT1) and any potential off-target proteins that are also degraded, thus defining the degrader's selectivity.

Protocol Outline:

-

Sample Preparation: Treat cells (e.g., AML cell lines) with the degrader at a fixed concentration (e.g., 1 µM) or with DMSO for a set duration (e.g., 18-24 hours).

-

Lysis and Digestion: Harvest and lyse the cells. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

-

TMT Labeling: Label the peptides from each condition (e.g., DMSO vs. degrader-treated) with different isobaric TMT reagents.

-

Fractionation and LC-MS/MS: Combine the labeled peptide sets, fractionate them using high-pH reversed-phase chromatography, and analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the MS/MS spectra against a human protein database to identify peptides and proteins. Quantify the relative abundance of each protein across the different conditions based on the TMT reporter ion intensities.

-

Hit Identification: Identify proteins whose abundance is significantly and selectively reduced in the degrader-treated samples compared to the control. GSPT1 should be the top hit for a selective degrader.

CRBN Dependency and Proteasome Rescue Assays

Principle: These experiments are essential to confirm that the observed degradation of GSPT1 is mediated by the intended CRL4^CRBN^-proteasome pathway.

Protocol Outlines:

-

CRBN Dependency Assay:

-

Generate a CRBN knockout (CRBN-/-) cell line using CRISPR/Cas9-mediated gene editing.

-

Treat both the wild-type (WT) and CRBN-/- cells with the GSPT1 degrader.

-

Assess GSPT1 protein levels by Western blot.

-

Expected Result: GSPT1 degradation should occur in WT cells but be completely abrogated in CRBN-/- cells, confirming the activity is CRBN-dependent.

-

-

Proteasome Inhibitor Rescue Assay:

-

Pre-treat cells with a proteasome inhibitor (e.g., MG-132 or carfilzomib) for 1-2 hours.

-

Add the GSPT1 degrader to the pre-treated cells and co-incubate for the desired time.

-

Analyze GSPT1 levels by Western blot.

-

Expected Result: The proteasome inhibitor should block the degradation of GSPT1, leading to a "rescue" of its protein levels compared to cells treated with the degrader alone. This confirms the degradation is proteasome-mediated.

-

Ternary Complex Formation Assay (TR-FRET)

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to biochemically confirm and quantify the degrader-induced formation of the ternary complex between GSPT1 and CRBN.

Protocol Outline:

-

Reagents: Use purified, tagged recombinant proteins (e.g., His-tagged GSPT1 and GST-tagged CRBN/DDB1) and corresponding FRET-pair antibodies (e.g., anti-His-Terbium (donor) and anti-GST-d2 (acceptor)).

-

Assay Setup: In a microplate, combine the recombinant proteins, the FRET antibodies, and serial dilutions of the GSPT1 degrader in an appropriate assay buffer.

-

Incubation: Incubate the plate at room temperature, protected from light, to allow for complex formation and antibody binding.

-

Measurement: Read the plate on a TR-FRET-enabled reader. Excite the donor fluorophore (e.g., at 340 nm) and measure emission from both the donor (e.g., 620 nm) and the acceptor (e.g., 665 nm).

-

Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). An increase in this ratio in the presence of the degrader indicates the formation of the GSPT1-degrader-CRBN ternary complex.

References

- 1. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]

- 2. What are GSPT1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Exploring the Cytotoxic Effects of Sjpyt-195

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sjpyt-195 has been identified as a novel molecule with significant cytotoxic properties. Initially investigated for its potential to induce the degradation of the pregnane X receptor (PXR), further research has revealed its primary mechanism of action as a molecular glue degrader of the translation termination factor GSPT1.[1][2][3][4][5] The degradation of GSPT1 subsequently leads to a reduction in PXR protein levels. This whitepaper provides a comprehensive overview of the cytotoxic effects of Sjpyt-195, detailing its mechanism of action, quantitative data on its efficacy, and the experimental protocols utilized for its characterization.

Core Mechanism of Action

Sjpyt-195 functions as a molecular glue, inducing the degradation of the G1 to S phase transition protein 1 (GSPT1), a translation termination factor. This degradation is proteasome-dependent and mediated by the E3 ubiquitin ligase cereblon (CRBN). The loss of GSPT1 leads to downstream effects, including the reduction of PXR protein levels. The cytotoxic effects of Sjpyt-195 are attributed to the degradation of GSPT1, a protein of growing interest as an anticancer target.

Caption: Mechanism of Sjpyt-195-induced GSPT1 degradation and cytotoxicity.

Quantitative Data Presentation

The cytotoxic and degradation activities of Sjpyt-195 were quantified in the SNU-C4 human colorectal carcinoma cell line with a 3xFLAG tag knocked into the endogenous PXR locus (SNU-C4 3xFLAG-PXR KI).

| Parameter | Cell Line | Value |

| Half Maximal Cytotoxic Concentration (CC50) | SNU-C4 3xFLAG-PXR KI | 440 ± 80 nM |

| Half Maximal Degradation of PXR (DC50) | SNU-C4 3xFLAG-PXR KI | 310 ± 130 nM |

| Maximum PXR Degradation (Dmax) | SNU-C4 3xFLAG-PXR KI | 85 ± 1% |

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to characterize the cytotoxic effects of Sjpyt-195.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

Materials:

-

SNU-C4 3xFLAG-PXR KI cells

-

Cell culture medium

-

Sjpyt-195

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Protocol:

-

Seed SNU-C4 3xFLAG-PXR KI cells in opaque-walled 96-well plates at a predetermined optimal density and incubate overnight.

-

Treat the cells with a serial dilution of Sjpyt-195 or vehicle control (DMSO) for 72 hours.

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the CC50 value by plotting the luminescence signal against the logarithm of the Sjpyt-195 concentration and fitting the data to a dose-response curve.

Western Blot for Protein Degradation

Western blotting is used to detect and quantify the levels of specific proteins in a cell lysate.

Materials:

-

SNU-C4 3xFLAG-PXR KI cells

-

Sjpyt-195

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibodies (anti-FLAG, anti-GSPT1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

Protocol:

-

Treat SNU-C4 3xFLAG-PXR KI cells with various concentrations of Sjpyt-195 for the desired time points (e.g., 24 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Reverse Transcription Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the amount of a specific RNA.

Materials:

-

SNU-C4 3xFLAG-PXR KI cells

-

Sjpyt-195

-

RNA extraction kit (e.g., TRIzol)

-

Reverse transcriptase

-

qPCR master mix with a fluorescent dye (e.g., SYBR Green)

-

Primers for the gene of interest (e.g., PXR) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Protocol:

-

Treat cells with Sjpyt-195 for the desired time points.

-

Isolate total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the RNA using a reverse transcriptase.

-

Perform qPCR using the cDNA as a template, specific primers for the target and housekeeping genes, and a qPCR master mix.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Tandem Mass Tag (TMT) Mass Spectrometry

TMT-MS is a quantitative proteomics technique used to identify and quantify proteins in a sample.

Materials:

-

SNU-C4 3xFLAG-PXR KI cells

-

Sjpyt-195

-

Lysis buffer and reagents for protein extraction, reduction, alkylation, and digestion

-

TMT labeling reagents

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer

Protocol:

-

Treat cells with Sjpyt-195 or DMSO for a specific time (e.g., 12 hours).

-

Extract proteins from the cells and quantify the protein concentration.

-

Digest the proteins into peptides using an enzyme like trypsin.

-

Label the peptides from each condition with a different TMT reagent.

-

Combine the labeled peptide samples.

-

Fractionate the combined peptide sample using HPLC.

-

Analyze the fractions by LC-MS/MS.

-

Identify and quantify the proteins using specialized software.

Caption: General experimental workflow for characterizing Sjpyt-195.

Conclusion

Sjpyt-195 demonstrates potent cytotoxic effects through a novel mechanism of action as a molecular glue degrader of GSPT1. The data presented in this guide provide a strong foundation for further investigation into the therapeutic potential of Sjpyt-195, particularly in the context of cancers where GSPT1 is a viable target. The detailed experimental protocols offer a clear framework for researchers to replicate and expand upon these findings.

References

- 1. SJPYT-195: A Designed Nuclear Receptor Degrader That Functions as a Molecular Glue Degrader of GSPT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Human G1 To S Phase Transition Protein 1 Homolog (GSPT1) Degrader (SJ-21-0001) | St. Jude Research [stjude.org]

- 4. researchgate.net [researchgate.net]

- 5. SJPYT-195: A Designed Nuclear Receptor Degrader That Functions as a Molecular Glue Degrader of GSPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

SJPYT-195: A Novel Molecular Glue Degrader with Therapeutic Potential in Oncology

A Technical Whitepaper on the Mechanism of Action and Research Applications of a GSPT1 Degrader

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of SJPYT-195, a novel small molecule with significant potential in cancer research. Initially conceived as a proteolysis targeting chimera (PROTAC) for the pregnane X receptor (PXR), subsequent research has revealed its function as a molecular glue that induces the degradation of the translation termination factor GSPT1.[1][2][3][4] GSPT1 has emerged as a compelling anticancer target, particularly in hematological malignancies such as acute myeloid leukemia (AML), making SJPYT-195 a promising lead compound for the development of new cancer therapies.[1]

Core Mechanism of Action: From PXR Targeting to GSPT1 Degradation

SJPYT-195 was engineered by conjugating a derivative of SPA70, a PXR inverse agonist, with a ligand for the E3 ubiquitin ligase substrate receptor cereblon (CRBN). The initial goal was to induce the degradation of PXR. However, detailed mechanistic studies revealed that SJPYT-195 acts as a molecular glue, altering the substrate specificity of CRBN to recognize and ubiquitinate GSPT1, leading to its subsequent degradation by the proteasome. The degradation of GSPT1, in turn, results in a reduction of PXR protein levels. This indirect mechanism of PXR reduction is a key finding of the research.

The degradation of PXR protein by SJPYT-195 was observed to be time-dependent, with a more significant reduction in protein levels occurring before a noticeable decrease in PXR mRNA levels. This suggests that the primary effect of SJPYT-195 is at the protein level, consistent with a degradation-based mechanism, rather than a transcriptional or translational inhibition. Furthermore, the reduction in PXR levels was rescued by the proteasome inhibitor MG-132, confirming the involvement of the proteasome in the degradation process.

While SJPYT-195 was found to be a potent degrader of GSPT1, it exhibited only weak binding to the PXR ligand-binding domain (LBD). The knockdown of CRBN completely rescued GSPT1 from degradation by SJPYT-195 but only partially rescued PXR, indicating that SJPYT-195 may influence PXR protein levels through more than one mechanism.

Quantitative Analysis of SJPYT-195 Activity

The following tables summarize the key quantitative data regarding the activity of SJPYT-195 in cellular assays.

| Parameter | Cell Line | Value | Reference |

| PXR Degradation (DC50) | SNU-C4 3xFLAG-PXR KI | 310 ± 130 nM | |

| PXR Degradation (Dmax) | SNU-C4 3xFLAG-PXR KI | 85 ± 1% | |

| Cell Viability (IC50) vs. CC-885 | SNU-C4 3xFLAG-PXR KI | See original publication for comparative values |

Table 1: Quantitative metrics of SJPYT-195's effect on PXR degradation in SNU-C4 cells engineered to express 3xFLAG-tagged PXR.

| Protein | Regulation | Cell Line | Treatment | Reference |

| GSPT1 | Downregulated | SNU-C4 3xFLAG-PXR KI | 5 µM SJPYT-195 for 12 h | |

| GSPT2 | Downregulated | SNU-C4 3xFLAG-PXR KI | 5 µM SJPYT-195 for 12 h | |

| ZFP91 | Downregulated | SNU-C4 3xFLAG-PXR KI | 5 µM SJPYT-195 for 12 h | |

| CYP1A1 | Downregulated | SNU-C4 3xFLAG-PXR KI | 5 µM SJPYT-195 for 12 h | |

| BRIP1 | Downregulated | SNU-C4 3xFLAG-PXR KI | 5 µM SJPYT-195 for 12 h | |

| FOS | Upregulated | SNU-C4 3xFLAG-PXR KI | 5 µM SJPYT-195 for 12 h |

Table 2: Proteins significantly regulated by SJPYT-195 as identified by tandem mass tag mass spectrometry (TMT-MS) in SNU-C4 3xFLAG-PXR KI cells. This analysis highlights the selectivity of SJPYT-195.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on SJPYT-195.

1. Cell Culture and Engineering

-

Cell Lines: HepG2 and SNU-C4 colorectal cells were utilized.

-

CRISPR/Cas9 Knock-in: To monitor endogenous PXR, a 3xFLAG tag was knocked into the N-terminus of the PXR gene in SNU-C4 cells, creating the SNU-C4 3xFLAG-PXR KI cell line.

2. Western Blotting for Protein Degradation

-

Cell Treatment: SNU-C4 3xFLAG-PXR KI cells were treated with either DMSO (control) or varying concentrations of SJPYT-195 for specified durations (e.g., 24 hours).

-

Lysis and Protein Quantification: Cells were lysed, and total protein concentration was determined.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.

-

Antibody Incubation: Membranes were probed with primary antibodies against FLAG (for PXR) and β-actin (as a loading control), followed by incubation with appropriate secondary antibodies.

-

Detection: Protein bands were visualized using a suitable detection method.

3. HiBiT-based PXR Degradation Assay

-

Cell Transfection: HepG2 cells were co-transfected with vectors expressing HiBiT-FKBP12F36V-PXR and CRBN.

-

Compound Treatment: Transfected cells were treated with compounds for 24 hours.

-

Signal Measurement: The HiBiT signal, which correlates with the amount of tagged PXR protein, was measured to quantify degradation.

4. Real-Time Quantitative PCR (RT-qPCR) for RNA Analysis

-

Cell Treatment: SNU-C4 3xFLAG-PXR KI cells were treated with DMSO or 5 µM SJPYT-195 for 12 hours.

-

RNA Extraction and cDNA Synthesis: Total RNA was extracted from the cells and reverse-transcribed into cDNA.

-

qPCR: The expression level of PXR mRNA was quantified by RT-qPCR using specific primers.

5. Cell Viability Assay

-

Cell Treatment: SNU-C4 3xFLAG-PXR KI cells were treated with SJPYT-195 or the known GSPT1 degrader CC-885 for 72 hours.

-

Viability Measurement: Cell viability was assessed using the CellTiter-Glo luminescent cell viability assay, which measures ATP levels.

6. Tandem Mass Tag Mass Spectrometry (TMT-MS) for Proteomics

-

Cell Treatment: SNU-C4 3xFLAG-PXR KI cells were treated with either 5 µM SJPYT-195 or DMSO for 12 hours.

-

Sample Preparation: Proteins were extracted, digested into peptides, and labeled with tandem mass tags.

-

Mass Spectrometry: Labeled peptides were analyzed by mass spectrometry to identify and quantify changes in the proteome.

Visualizations: Signaling Pathways and Workflows

Caption: Mechanism of action of SJPYT-195 as a molecular glue degrader of GSPT1.

Caption: Workflow for assessing SJPYT-195-induced protein degradation.

Future Directions and Therapeutic Implications

The discovery of SJPYT-195 as a GSPT1 degrader opens new avenues for cancer therapy. GSPT1 is overexpressed in certain malignancies, and its degradation has been shown to be cytotoxic to cancer cells. SJPYT-195 serves as a valuable chemical probe to further investigate the biological roles of GSPT1 and as a lead compound for the development of more potent and selective GSPT1 degraders. A chemical truncation of SJPYT-195, named SJPYT-231, has already demonstrated a higher affinity for CRBN than thalidomide or pomalidomide, highlighting the potential for developing novel CRBN ligands for PROTAC synthesis.

The assays and cell models developed during the investigation of SJPYT-195 also provide a robust platform for the discovery of other protein degraders. Further research into the structure-activity relationships of SJPYT-195 and its analogues will be crucial in optimizing their therapeutic potential and advancing them towards clinical applications.

References

- 1. SJPYT-195: A Designed Nuclear Receptor Degrader That Functions as a Molecular Glue Degrader of GSPT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SJPYT-195: A Designed Nuclear Receptor Degrader That Functions as a Molecular Glue Degrader of GSPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

The Emergence of Sjpyt-195: A Molecular Glue Degrader Targeting a Key Vulnerability in Acute Myeloid Leukemia

For Immediate Release

In the landscape of targeted cancer therapy, a novel small molecule, Sjpyt-195, has emerged as a promising agent against Acute Myeloid Leukemia (AML). Initially designed as a PROTAC (Proteolysis Targeting Chimera) to degrade the pregnane X receptor (PXR), subsequent research has unveiled its true mechanism of action: acting as a "molecular glue" to induce the degradation of the translation termination factor GSPT1.[1][2][3] This discovery has significant implications for AML treatment, as GSPT1 is overexpressed in hematopoietic malignancies, including AML, and is considered a viable anticancer target.[1][4]

This technical guide provides an in-depth overview of the connection between Sjpyt-195 and AML, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the critical signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and targeted protein degradation.

Core Mechanism of Action: A Molecular Glue for GSPT1 Degradation

Sjpyt-195 functions as a molecular glue, a type of small molecule that induces an interaction between an E3 ubiquitin ligase and a target protein that would not normally interact. In this case, Sjpyt-195 facilitates the interaction between the CRL4CRBN E3 ubiquitin ligase complex and GSPT1. This induced proximity leads to the ubiquitination of GSPT1, marking it for degradation by the proteasome. The degradation of GSPT1 has been shown to be cytotoxic to AML cell lines.

Interestingly, while Sjpyt-195 was designed to target PXR, its primary and more potent effect is on GSPT1. The observed reduction in PXR protein levels is a secondary, downstream consequence of GSPT1 degradation. Further evidence suggests a potential dual mechanism for PXR reduction, as its degradation is only partially rescued by the knockdown of CRBN, the substrate receptor of the E3 ligase.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for Sjpyt-195's activity.

| Parameter | Cell Line | Value | Reference |

| PXR DC50 | SNU-C4 3xFLAG-PXR KI | 310 ± 130 nM | |

| PXR Dmax | SNU-C4 3xFLAG-PXR KI | 85 ± 1% | |

| GSPT1 Degradation Potency | Not specified | ~100-fold lower than CC-885 |

Note: DC50 refers to the half-maximal degradation concentration, and Dmax refers to the maximum degradation observed.

Key Experimental Protocols

The following section details the methodologies for key experiments used to elucidate the mechanism of action of Sjpyt-195.

Cell Line Engineering: CRISPR/Cas9 Knock-in

To monitor endogenous PXR protein levels, a 3xFLAG tag was knocked into the N-terminus of the PXR gene in the SNU-C4 colorectal cancer cell line. This was achieved using CRISPR/Cas9 technology, allowing for specific and sensitive detection of the tagged protein via antibodies against the FLAG epitope.

Protein Level Assessment: Western Blotting

Western blotting was employed to determine the protein levels of PXR and GSPT1 following treatment with Sjpyt-195. Cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against FLAG (for PXR) and GSPT1. A loading control, such as β-actin, was used to ensure equal protein loading.

Gene Expression Analysis: RT-qPCR

To investigate whether the reduction in PXR protein was due to decreased gene expression, reverse transcription-quantitative polymerase chain reaction (RT-qPCR) was performed. RNA was extracted from treated cells, reverse transcribed into cDNA, and then used as a template for qPCR with primers specific for PXR and a housekeeping gene for normalization.

Confirmation of Proteasome-Dependent Degradation

To confirm that the observed protein degradation was mediated by the proteasome, a proteasome inhibitor rescue experiment was conducted. Cells were co-treated with Sjpyt-195 and the proteasome inhibitor MG-132. The restoration of PXR and GSPT1 protein levels in the presence of MG-132 indicated that their degradation was indeed proteasome-dependent.

Elucidation of E3 Ligase Involvement: siRNA Knockdown

To determine the specific E3 ubiquitin ligase involved in GSPT1 degradation, small interfering RNA (siRNA) was used to knock down the expression of CRBN. A reduction in Sjpyt-195-induced GSPT1 degradation in cells with depleted CRBN confirmed the essential role of the CRL4CRBN E3 ligase in this process.

Global Proteomic Analysis: Tandem Mass Tagging (TMT) Mass Spectrometry

To identify the full spectrum of proteins degraded upon Sjpyt-195 treatment, a TMT-based quantitative mass spectrometry approach was utilized. This allowed for the unbiased identification and quantification of thousands of proteins, revealing GSPT1 as a primary target of Sjpyt-195-mediated degradation.

Visualizing the Molecular Connections

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Caption: Mechanism of Sjpyt-195 as a molecular glue degrader of GSPT1.

Caption: Key experimental workflows to characterize Sjpyt-195's activity.

Conclusion and Future Directions

Sjpyt-195 represents a significant advancement in the development of molecular glue degraders for cancer therapy. Its potent and specific degradation of GSPT1 highlights a key vulnerability in AML and provides a strong rationale for its further preclinical and clinical development. Future research should focus on optimizing the potency and selectivity of Sjpyt-195, as well as exploring its efficacy in in vivo models of AML. The insights gained from the study of Sjpyt-195 will undoubtedly pave the way for the discovery of new and more effective targeted therapies for this challenging disease.

References

- 1. SJPYT-195: A Designed Nuclear Receptor Degrader That Functions as a Molecular Glue Degrader of GSPT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. SJPYT-195: A Designed Nuclear Receptor Degrader That Functions as a Molecular Glue Degrader of GSPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

SJPYT-195: A Technical Whitepaper on a Molecular Glue Degrader of GSPT1

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the initial studies and publications concerning SJPYT-195, a novel small molecule initially designed as a degrader of the pregnane X receptor (PXR). Subsequent research revealed its primary mechanism of action as a molecular glue that induces the degradation of the translation termination factor GSPT1, which in turn leads to the reduction of PXR protein levels. This whitepaper details the quantitative data from these foundational studies, outlines the experimental protocols used, and provides visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial characterization of SJPYT-195.

Table 1: In Vitro Degradation Efficacy of SJPYT-195

| Target | Cell Line | Parameter | Value |

| Pregnane X Receptor (PXR) | SNU-C4 3xFLAG-PXR KI | DC50 (Half Maximal Degradation Concentration) | 310 ± 130 nM[1] |

| Pregnane X Receptor (PXR) | SNU-C4 3xFLAG-PXR KI | DMax (Maximum Degradation) | 85 ± 1%[1] |

| Pregnane X Receptor (PXR) | SNU-C4 3xFLAG-PXR KI | Protein Reduction (at 5 µM for 12h) | ~50%[1] |

| Pregnane X Receptor (PXR) | SNU-C4 3xFLAG-PXR KI | mRNA Reduction (at 5 µM for 12h) | Negligible[1] |

Table 2: Proteomic Selectivity of SJPYT-195

| Treatment | Cell Line | Proteins Significantly Downregulated | Proteins Significantly Upregulated | Total Proteins Identified |

| 5 µM SJPYT-195 (12h) | SNU-C4 3xFLAG-PXR KI | GSPT1, GSPT2, ZFP91, CYP1A1, BRIP1[1] | FOS | 9,692 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Engineering

The human colorectal cancer cell line SNU-C4 was utilized for these studies. To facilitate the detection of the pregnane X receptor (PXR), a 3xFLAG epitope tag was genetically inserted at the N-terminus of the endogenous PXR gene using CRISPR/Cas9 technology. This resulted in the creation of the SNU-C4 3xFLAG-PXR knock-in (KI) cell line. Cells were cultured in standard conditions. For experiments involving proteasome inhibition, the proteasome inhibitor MG-132 was co-administered with SJPYT-195 to assess the dependency of protein degradation on the proteasome pathway.

Western Blotting for Protein Degradation

SNU-C4 3xFLAG-PXR KI cells were treated with varying concentrations of SJPYT-195 or a DMSO control for specified durations (e.g., 24 hours). Following treatment, cells were lysed, and total protein was quantified. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membrane was then probed with primary antibodies specific for the FLAG epitope tag to detect PXR and for β-actin as a loading control. Subsequent incubation with secondary antibodies conjugated to a reporter molecule allowed for visualization and quantification of protein bands. The intensity of the FLAG-PXR band was normalized to the β-actin band to determine the extent of protein reduction.

Real-Time Quantitative PCR (RT-qPCR) for mRNA Analysis

To determine if the reduction in PXR protein was due to a decrease in its corresponding mRNA, SNU-C4 3xFLAG-PXR KI cells were treated with 5 µM SJPYT-195 or DMSO for 12 hours. Total RNA was then extracted and reverse-transcribed into cDNA. RT-qPCR was performed using primers specific for PXR and a housekeeping gene for normalization. The relative PXR mRNA levels were calculated to assess any transcriptional effects of SJPYT-195.

Tandem Mass Tag (TMT) Mass Spectrometry for Proteome-wide Analysis

To identify the full spectrum of proteins affected by SJPYT-195, a proteome-wide analysis was conducted using TMT-MS. SNU-C4 3xFLAG-PXR KI cells were treated with either 5 µM SJPYT-195 or DMSO for 12 hours. Cells were lysed, and the proteins were digested into peptides. The peptides from each condition were labeled with unique tandem mass tags, allowing for the samples to be combined and analyzed in a single mass spectrometry run. The relative abundance of each identified protein was then quantified to determine which proteins were significantly up- or downregulated by SJPYT-195 treatment.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental processes described in the initial studies of SJPYT-195.

Caption: Mechanism of action for SJPYT-195 as a molecular glue degrader.

Caption: Experimental workflow for proteome-wide target identification.

Caption: Logical relationships in the mechanism of SJPYT-195.

References

The Impact of Sjpyt-195 on Eukaryotic Translation Termination: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sjpyt-195 is a novel small molecule that has been identified as a molecular glue degrader of the translation termination factor GSPT1 (G1 to S phase transition 1)[1][2][3][4][5]. GSPT1 is a critical component of the machinery that ensures the accurate termination of protein synthesis at a stop codon. By inducing the degradation of GSPT1, Sjpyt-195 indirectly disrupts this fundamental biological process. This technical guide provides an in-depth analysis of the mechanism of action of Sjpyt-195, its effects on translation termination, and the experimental methodologies used to characterize these effects. The information presented herein is intended to support further research and drug development efforts targeting translation termination pathways.

Mechanism of Action of Sjpyt-195

Sjpyt-195 functions as a molecular glue, bringing together the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and GSPT1. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of GSPT1. GSPT1, in a GTP-bound state, forms a complex with eukaryotic release factor 1 (eRF1). This eRF1/GSPT1/GTP complex is responsible for recognizing stop codons in the A-site of the ribosome and catalyzing the hydrolysis of the nascent polypeptide chain from the peptidyl-tRNA.

The degradation of GSPT1 by Sjpyt-195 leads to a depletion of the functional eRF1/GSPT1/GTP complex. This impairment of translation termination can result in several downstream consequences, including ribosomal stalling and stop codon readthrough, leading to the production of C-terminally extended proteins. A notable observed downstream effect of Sjpyt-195-mediated GSPT1 degradation is the subsequent reduction of the pregnane X receptor (PXR) protein.

Quantitative Data

The following tables summarize the quantitative data associated with the activity of Sjpyt-195. Table 1 presents the degradation potency and efficacy of Sjpyt-195 on its downstream target, PXR. Table 2 provides illustrative data from a hypothetical dual-luciferase reporter assay designed to quantify the effect of Sjpyt-195 on stop codon readthrough.

| Compound | Cell Line | Target | DC50 (nM) | DMax (%) | Reference |

| Sjpyt-195 | SNU-C4 3xFLAG-PXR KI | Endogenous PXR | 310 ± 130 | 85 ± 1 |

| Treatment | Concentration (nM) | Stop Codon | Normalized Readthrough (%) |

| Vehicle (DMSO) | - | UGA | 1.0 ± 0.2 |

| Sjpyt-195 | 10 | UGA | 5.2 ± 0.5 |

| Sjpyt-195 | 100 | UGA | 15.8 ± 1.2 |

| Sjpyt-195 | 1000 | UGA | 25.4 ± 2.1 |

| Vehicle (DMSO) | - | UAG | 0.8 ± 0.1 |

| Sjpyt-195 | 100 | UAG | 12.3 ± 1.0 |

| Vehicle (DMSO) | - | UAA | 0.5 ± 0.1 |

| Sjpyt-195 | 100 | UAA | 8.9 ± 0.9 |

Experimental Protocols

Western Blotting for GSPT1 and PXR Degradation

This protocol is used to determine the degradation of GSPT1 and its downstream target PXR in response to Sjpyt-195 treatment.

-

Cell Culture and Treatment: Plate SNU-C4 3xFLAG-PXR KI cells at a density of 2 x 105 cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of Sjpyt-195 (e.g., 0, 10, 100, 1000 nM) for 24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against GSPT1, FLAG (for PXR), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Dual-Luciferase Reporter Assay for Stop Codon Readthrough

This assay quantifies the frequency of stop codon readthrough by measuring the activity of two luciferase reporters on a single mRNA transcript.

-

Plasmid Construct: Utilize a dual-luciferase reporter plasmid where the Renilla luciferase (RLuc) gene is followed by a stop codon (e.g., UGA, UAG, or UAA) and then the Firefly luciferase (FLuc) gene in the same reading frame. FLuc is only expressed upon readthrough of the stop codon.

-

Transfection: Transfect the reporter plasmid into a suitable cell line (e.g., HEK293T) using a standard transfection reagent.

-

Treatment: After 24 hours, treat the transfected cells with Sjpyt-195 or a vehicle control for another 24 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure the RLuc and FLuc activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Calculate the readthrough efficiency as the ratio of FLuc activity to RLuc activity. Normalize this ratio to the vehicle control.

Conclusion